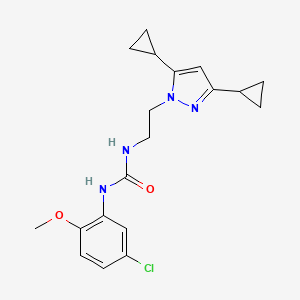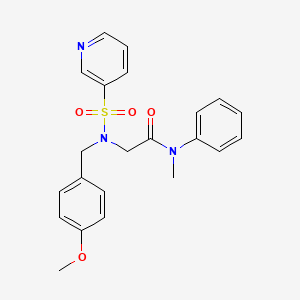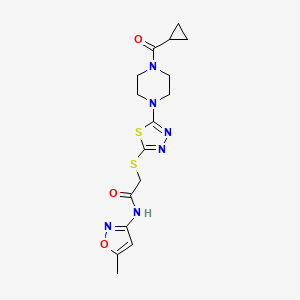![molecular formula C19H13N3O5S2 B2672880 N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1185057-73-1](/img/no-structure.png)
N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several heterocyclic rings, including a thiazole ring and a quinazoline ring. These types of compounds are often found in pharmaceuticals and materials science due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the specific arrangement of the atoms .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
The compound has been investigated for its anticonvulsant properties. Researchers synthesized it through an efficient one-pot three-component reaction, yielding [1,3]dioxolo[4′,5′:6,7]chromeno[2,3-b]pyridines. Among the analogs, compound 4h demonstrated significant anticonvulsant activity in preclinical seizure models. Its ED50 values were 34.7 mg/kg (MES test) and 37.9 mg/kg (sc PTZ test), with a TD50 of 308.7 mg/kg .
Fluorescent Dye Applications
The core unit of this compound can be synthesized from commercially available reactants (e.g., sesamol and 1,2,4,5-tetrachlorobenzene). By lithium derivatization of the benzene core, its photophysical properties can be adjusted for potential use as a fluorescent dye .
Antibacterial Properties
Structurally related to quinoline alkaloids, this compound and its derivatives have been tested against representative Gram-positive/negative bacteria. Notably, two derivatives exhibited minimal inhibitory concentrations against Micrococcus luteus .
Crystal Engineering
The crystal structure of a related compound, 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]quinoline, has been studied. Such compounds are gaining attention in the crystal engineering of active pharmaceutical ingredients .
Neurotherapeutic Agents
Given its anticonvulsant activity and favorable toxicity profile, these analogs hold promise as potential leads for future neurotherapeutic agents. Molecular modeling studies have provided insights into their interactions with GABA A receptors .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide involves the condensation of 2-methoxyaniline with ethyl acetoacetate to form 2-methoxyphenyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with thiosemicarbazide to form the thiosemicarbazone derivative, which is cyclized with chloroacetic acid to form the desired product.", "Starting Materials": [ "2-methoxyaniline", "ethyl acetoacetate", "thiosemicarbazide", "chloroacetic acid" ], "Reaction": [ "Step 1: Condensation of 2-methoxyaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-methoxyphenyl-3-oxobutanoic acid ethyl ester.", "Step 2: Reaction of the intermediate with thiosemicarbazide in ethanol to form the thiosemicarbazone derivative.", "Step 3: Cyclization of the thiosemicarbazone derivative with chloroacetic acid in the presence of a base such as sodium hydroxide to form N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide." ] } | |
CAS-Nummer |
1185057-73-1 |
Molekularformel |
C19H13N3O5S2 |
Molekulargewicht |
427.45 |
IUPAC-Name |
N-(2-methoxyphenyl)-8-oxo-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),5,9,11(15)-tetraene-5-carboxamide |
InChI |
InChI=1S/C19H13N3O5S2/c1-25-12-5-3-2-4-10(12)20-18(24)15-16-21-17(23)9-6-13-14(27-8-26-13)7-11(9)22(16)19(28)29-15/h2-7H,8H2,1H3,(H,20,24)(H,21,23) |
SMILES |
COC1=CC=CC=C1NC(=O)C2=C3NC(=O)C4=CC5=C(C=C4N3C(=S)S2)OCO5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4,5-dimethoxy-2-((4-methylpiperidin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2672803.png)
![3-Butan-2-yl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2672804.png)
![10-((1E)-2-phenyl-1-azavinyl)-1-methyl-1,3,5-trihydro-6H,7H,8H,9H-1,3-diazaper hydroepino[1,2-h]purine-2,4-dione](/img/structure/B2672805.png)
![Ethyl 2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2672806.png)

![3-[4-(methylsulfanyl)phenyl]-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2672811.png)
![methyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B2672812.png)
![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2672813.png)

![3-[1-(3,6-dichloropyridin-2-yl)-N-(3-methylphenyl)formamido]propanamide](/img/structure/B2672815.png)
![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2672816.png)
![Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2672817.png)